molecular formula C8H6N2O3 B1381987 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1367865-25-5

5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1381987
CAS No.: 1367865-25-5
M. Wt: 178.14 g/mol
InChI Key: OJUKXXVTUWJFGI-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1367865-25-5 . It has a molecular weight of 178.15 . The IUPAC name for this compound is 5-cyano-3-methyl-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13) . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

  • Synthesis Approaches : Various synthesis methods have been developed for derivatives of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. One approach involves reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide to synthesize a series of methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids (Maryasov et al., 2021). Another method produces a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and selected β-keto esters (Kumar et al., 2013).

  • Structural Characterization and Activity Analysis : The structure-activity relationship of certain derivatives, like ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, has been studied through X-ray structural characterization and quantum chemical analysis. These studies aim to understand the impact of various substituents on the compound's activity (Orsini et al., 1990).

  • Cardiotonic and Inotropic Activities : Certain derivatives of this compound, particularly those with specific substituents, have shown notable positive inotropic and cardiotonic activities, making them of interest in cardiovascular research (Mosti et al., 1994).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes represent various hazards like harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Biochemical Analysis

Biochemical Properties

5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine. This interaction is significant because uridine is involved in RNA synthesis and other cellular processes . The compound acts as an inhibitor of hUP1, thereby modulating the levels of uridine within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocellular carcinoma (HepG2) cells, the compound has been shown to reduce cell proliferation by inducing cell cycle arrest and senescence . This effect is achieved by increasing the levels of intracellular uridine, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of hUP1, inhibiting its activity and preventing the phosphorolysis of uridine to uracil and ribose-1-phosphate . This inhibition leads to an accumulation of uridine within the cell, which can affect various biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its ability to inhibit cell proliferation and induce senescence in HepG2 cells during chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and necrosis have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hUP1, which is part of the pyrimidine salvage pathway . This pathway is crucial for the recycling of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . The compound’s inhibition of hUP1 affects the flux of metabolites through this pathway, leading to changes in metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions and cellular processes .

Properties

IUPAC Name

5-cyano-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKXXVTUWJFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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